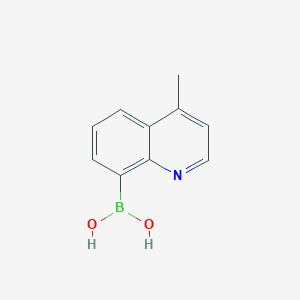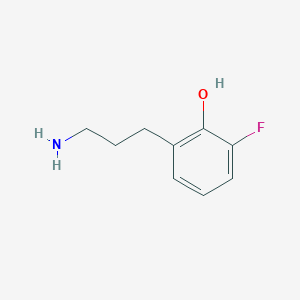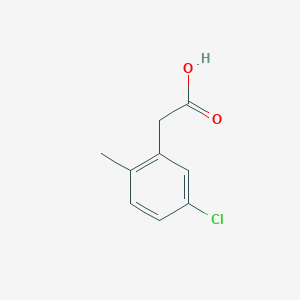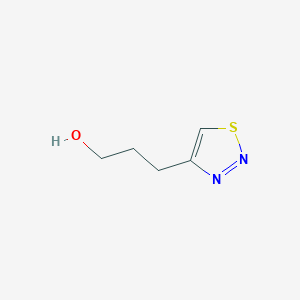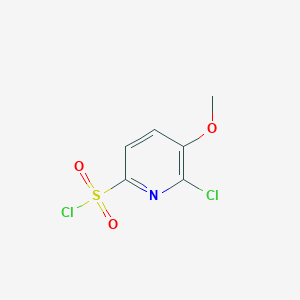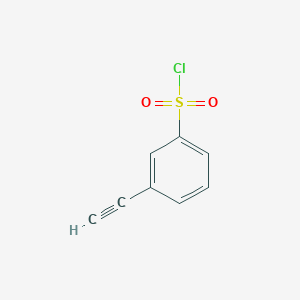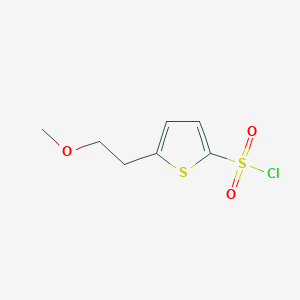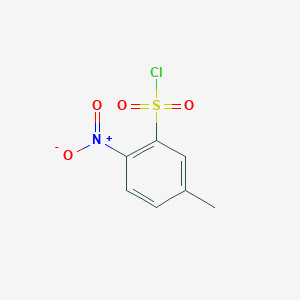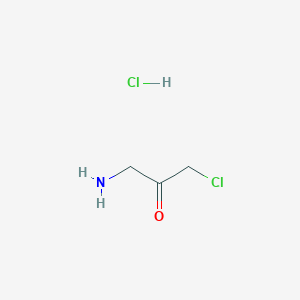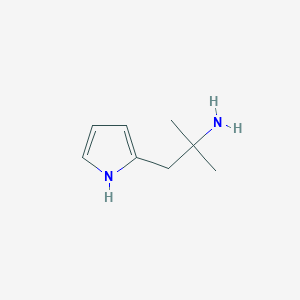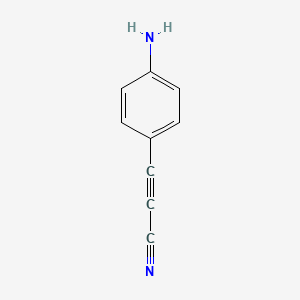
3-(4-aminophenyl)prop-2-ynenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-aminophenyl)prop-2-ynenitrile” is a chemical compound used in organic synthesis and medicinal chemistry . It has been used in the preparation of donor-substituted 1,1,2,4,4-pentacyanobuta-1,3-dienes and a cyclohexa-2,5-diene-1,4-diylidene-expanded derivative .
Synthesis Analysis
The synthesis of “this compound” involves a [2 + 2] cycloaddition of tetracyanoethene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (TCNQ) to anilino-substituted cyanoalkynes .Molecular Structure Analysis
The molecular formula of “this compound” is C9H6N2 . It has a complexity of 226, a rotatable bond count of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .Chemical Reactions Analysis
“this compound” has been used in the process of labeling compounds comprising thiol moieties . It has also been used in the conjugation of trastuzumab with TAMRA2SH and mertansine .作用機序
Target of Action
3-(4-Aminophenyl)prop-2-ynenitrile, also known as MAPN, is primarily used in the field of bioconjugation . Its primary targets are thiol moieties present in various biological compounds . Thiol groups are among the most frequently used functional groups in bioconjugation .
Mode of Action
MAPN interacts with its targets (thiol groups) through a process known as thiol-to-thiol conjugation . This process involves the coupling of thiol groups to other functions such as amines and carboxylic acids . The interaction of MAPN with thiol groups results in the formation of conjugates , which are compounds formed by the joining of two or more molecules .
Biochemical Pathways
The biochemical pathways affected by MAPN are those involving compounds with thiol moieties . The downstream effects of these pathways depend on the specific compounds being conjugated and the functions they perform in the biological system.
Result of Action
The molecular and cellular effects of MAPN’s action are primarily related to its ability to form conjugates with compounds containing thiol moieties . These conjugates can have various effects depending on the specific compounds involved and the biological context in which they are formed .
Action Environment
The action, efficacy, and stability of MAPN can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and other conditions specific to the biological system in which MAPN is used . .
実験室実験の利点と制限
The main advantage of using 3-(4-Aminophenyl)prop-2-ynenitrile in laboratory experiments is its high solubility in many organic solvents. This makes it easy to work with and enables researchers to carry out experiments in a relatively short period of time. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation.
One of the main limitations of using this compound in laboratory experiments is its pungent odor. This can be an issue when working in a confined space, as the odor can be quite overpowering. In addition, this compound is highly flammable and should be handled with care.
将来の方向性
The potential future directions for 3-(4-Aminophenyl)prop-2-ynenitrile are numerous. It could be used as a building block in organic synthesis, and its mechanism of action could be studied further in the context of drug discovery and development. In addition, its biochemical and physiological effects could be explored in order to better understand its potential applications in the medical and pharmaceutical industries. Furthermore, its potential use in the treatment of obesity and other metabolic disorders, as well as its potential use in the treatment of cardiovascular disease, could be further investigated. Finally, its potential use as a pesticide or herbicide could also be studied.
合成法
3-(4-Aminophenyl)prop-2-ynenitrile can be synthesized using a variety of methods. The most commonly used method is the Friedel-Crafts acylation of aniline with propionitrile. In this method, aniline is reacted with propionitrile in the presence of a Lewis acid, such as aluminum chloride, to form the desired product. Other methods that can be used to synthesize this compound include the reaction of aniline with acrylonitrile in the presence of a Lewis acid, the reaction of aniline with acetyl chloride in the presence of a Lewis acid, and the reaction of aniline with propargyl bromide in the presence of a Lewis acid.
科学的研究の応用
3-(4-Aminophenyl)prop-2-ynenitrile has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been used as a building block in organic synthesis, and its mechanism of action has been studied in the context of drug discovery and development. In addition, its biochemical and physiological effects have been explored in order to better understand its potential applications in the medical and pharmaceutical industries.
Safety and Hazards
特性
IUPAC Name |
3-(4-aminophenyl)prop-2-ynenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDWBAQHPPVINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)
